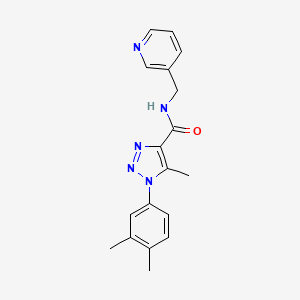

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” is a compound that falls under the category of fatty acid amides . These are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学的研究の応用

Synthesis and Structural Characterization

Research on similar thiophene derivatives demonstrates advanced methodologies for their synthesis and detailed structural analyses. For example, the synthesis and characterization of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved X-ray diffraction, spectroscopic techniques, and elemental analyses, exploring its chemical activity parameters and molecular docking studies to understand its binding with lung cancer proteins (Cakmak et al., 2022). Similarly, the structural and vibrational study of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide provided insights into its molecular conformation, supported by spectroscopic and quantum chemical calculations (Saeed et al., 2011).

Biological Activities

The antimicrobial and antinociceptive activities of thiophene derivatives have been a significant focus. For instance, compounds derived from thiophene-2-carboxamide have shown effective antibacterial activity against various microorganisms, highlighting their potential as antimicrobial agents (D. Sowmya et al., 2018). Another study on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides discussed their antinociceptive activity, offering insights into pain management strategies (Shipilovskikh et al., 2020).

Anticancer Activity

The anticancer potential of thiophene derivatives is also noteworthy. Synthesis and anticancer activity studies of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives showed that certain thiophene-2-carboxamide derivatives exhibit inhibitory activity against various cancer cell lines, indicating their potential in cancer therapy (Atta et al., 2021).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between thiophene derivatives and biological targets. Such studies have been employed to predict the binding efficiency of these compounds with specific proteins, aiding in the design of drugs with targeted action (Gulipalli et al., 2019).

将来の方向性

Future research could focus on the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could open up new possibilities for the synthesis of “N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” and related compounds.

特性

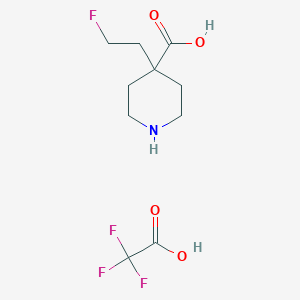

IUPAC Name |

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-15(20)12-4-1-2-5-13(12)19-16(21)17(7-9-22-10-8-17)14-6-3-11-23-14/h1-6,11H,7-10H2,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHOUYFTSFKSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2699390.png)

![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)

![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2699394.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)

![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide](/img/structure/B2699411.png)